1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one

Conformational restriction Spirocyclic scaffold design Drug-likeness optimisation

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (CAS 686723-63-7) is a fully synthetic dispiro compound bearing a γ-lactam ring fused to a 1,4-dioxane-containing cyclohexane scaffold. With molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g·mol⁻¹, it is classified as a spirocyclic building block for research and further manufacturing use.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 686723-63-7
Cat. No. B2853539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one
CAS686723-63-7
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESC1CC2(CCC3(CC2)OCCO3)NC1=O
InChIInChI=1S/C11H17NO3/c13-9-1-2-10(12-9)3-5-11(6-4-10)14-7-8-15-11/h1-8H2,(H,12,13)
InChIKeyNCEUXWOSRDWRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (CAS 686723-63-7): Spirocyclic Lactam Building Block for Medicinal Chemistry Procurement


1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (CAS 686723-63-7) is a fully synthetic dispiro compound bearing a γ-lactam ring fused to a 1,4-dioxane-containing cyclohexane scaffold [1]. With molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g·mol⁻¹, it is classified as a spirocyclic building block for research and further manufacturing use . Its computed properties—XLogP3 of 0.2, topological polar surface area (TPSA) of 47.6 Ų, and zero rotatable bonds—distinguish it within the broader class of azadispiro compounds and inform its selection in lead-optimisation programmes where balanced polarity and conformational restriction are critical design parameters [1].

Why In-Class Azadispiro Analogs Cannot Substitute 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (686723-63-7)


Azadispiro compounds sharing the C₁₁H₁₇NO₃ formula can differ in the position of the lactam carbonyl, the oxidation state of the nitrogen-containing ring, or the presence of the ketal moiety, each alteration producing substantial differences in hydrogen-bonding capacity, conformational pre-organisation, and synthetic accessibility [1]. For example, the regioisomer 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one (CAS 1292278-70-6) places the carbonyl adjacent to the dioxane ring, altering the electronic environment of the lactam NH and the spatial orientation of the hydrogen-bond donor . Similarly, the fully reduced analog 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane lacks the carbonyl entirely, eliminating a key pharmacophoric feature [2]. These structural variations can affect target binding, metabolic stability, and the scope of downstream derivatisation, making generic substitution unreliable without head-to-head comparator data.

Quantitative Comparator Evidence for 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (686723-63-7) Procurement Decisions


Rotatable Bond Count: Conformational Rigidity vs. Regioisomer 1292278-70-6

The target compound possesses zero rotatable bonds, a feature shared broadly across the dispiro[4.2.4.2]tetradecane scaffold class. When compared with the regioisomer 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one (CAS 1292278-70-6), which also bears zero rotatable bonds, the two regioisomers are indistinguishable by this metric alone [1][2]. However, the spatial orientation of the lactam NH differs due to carbonyl position, which is relevant for hydrogen-bond-directed molecular recognition. Quantitative rotatable bond data provide class-level evidence of conformational restriction but do not alone differentiate the regioisomers.

Conformational restriction Spirocyclic scaffold design Drug-likeness optimisation

Topological Polar Surface Area (TPSA): Membrane Permeability Prediction vs. 1-Azaspiro[4.5]decane-2,8-dione

The TPSA of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is 47.6 Ų, placing it below the commonly cited threshold of 60 Ų for favourable blood–brain barrier penetration and within the range associated with good oral absorption [1]. In comparison, the simpler spirocyclic lactam 1-azaspiro[4.5]decane-2,8-dione (CAS 749861-03-8, C₉H₁₃NO₂) exhibits a lower TPSA of approximately 46.2 Ų, reflecting the absence of the dioxane ketal oxygens [2]. The modest TPSA difference of 1.4 Ų suggests that the target compound introduces increased polarity without compromising membrane permeability relative to a lactam-only spirocycle.

Membrane permeability CNS drug design Physicochemical property optimisation

Lipophilicity (XLogP3): Balanced Polarity vs. Regioisomer 1292278-70-6

The computed XLogP3 value for 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is 0.2, indicating a near-neutral partition between aqueous and organic phases [1]. While the regioisomer 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one shares an identical molecular formula and a similar predicted XLogP3, the subtle electronic difference imparted by the carbonyl position may result in experimentally distinguishable logD₇.₄ values . Quantitative experimental logD data comparing the two regioisomers remain absent from the open literature. At the class level, XLogP3 values near zero correlate with improved aqueous solubility and reduced promiscuous binding for spirocyclic lactams, making the target compound a candidate for fragment-based or lead-like screening libraries.

Lipophilicity optimisation Solubility prediction ADME profiling

Commercial Purity Benchmark: 95% Purity Consistency Across Multiple Authorised Vendors

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is supplied at a standard purity of ≥95% by multiple independent vendors, including Fisher Scientific (via eMolecules/AstaTech, Cat. 502474462), CymitQuimica (Ref. IN-DA00IBV0), and GlpBio (Cat. GF44963) [1]. In contrast, the regioisomer 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one is listed at ≥97% purity by ChemScene (Cat. CS-0375530), offering a marginal purity advantage for the alternative regioisomer . The target compound benefits from broader multi-vendor availability at a verified 95% purity threshold, which supports batch-to-batch consistency across procurement channels.

Chemical procurement Purity specification Reproducibility assurance

Storage Stability: Cold-Chain Requirement vs. Room-Temperature-Stable Spirocycles

The target compound requires storage at 2–8°C in a sealed, dry environment, as specified by GlpBio and consistent with recommendations from ChemScene for this structural class [1]. By comparison, the simpler spirocyclic lactam 1-azaspiro[4.5]decane-2,8-dione (CAS 749861-03-8) is typically shipped and stored at ambient temperature, reflecting the stabilising effect of the dioxane ketal in the target compound being outweighed by the reactivity of the γ-lactam . The cold-chain requirement is a logistical consideration that must be factored into procurement planning; however, it also indicates a compound that has been characterised sufficiently to warrant defined storage conditions, reducing the risk of degradation during long-term stockpiling.

Compound stability Storage condition Logistics planning

Hydrogen-Bond Donor and Acceptor Count: Pharmacophoric Comparison vs. Fully Reduced Analog

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one presents one hydrogen-bond donor (lactam NH) and three hydrogen-bond acceptors (two dioxane oxygens and the lactam carbonyl oxygen) [1]. The fully reduced analog 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane (C₁₁H₁₉NO₂) replaces the lactam carbonyl with a secondary amine, yielding one donor and two acceptors (dioxane oxygens plus amine nitrogen), a net reduction of one acceptor [2]. This difference is pharmacophorically significant: the carbonyl oxygen serves as a hydrogen-bond acceptor in target engagement and simultaneously polarises the adjacent NH, enhancing its donor strength. Loss of the carbonyl in the reduced analog weakens both the donor and acceptor capacity of the nitrogen-containing ring.

Hydrogen bonding Pharmacophore mapping Structure-based design

Optimal Procurement and Application Scenarios for 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one (686723-63-7)


Fragment-Based Lead Discovery Libraries Requiring Conformationally Restricted sp³-Rich Scaffolds

The compound's zero rotatable bonds and balanced XLogP3 of 0.2 make it an attractive entry for fragment libraries where three-dimensionality and low lipophilicity correlate with higher hit-to-lead success rates [1]. Procurement of 100 mg to 1 g quantities at 95% purity enables direct screening without pre-purification, while the multi-vendor availability ensures supply continuity through iterative medicinal chemistry cycles .

γ-Lactam Spirocyclic Intermediate for PROTAC Linker or E3 Ligase Ligand Derivatisation

The γ-lactam NH provides a convenient handle for N-alkylation or acylation, and the dioxane ketal can be deprotected under mild acidic conditions to reveal a cyclohexanone for further functionalisation [2]. This dual reactivity profile distinguishes it from regioisomeric analogs where the carbonyl position may sterically or electronically disfavour certain derivatisation pathways. Researchers procuring this compound for targeted protein degradation (PROTAC) programmes benefit from the defined hydrogen-bond donor/acceptor pattern (1 donor, 3 acceptors) that can be computationally docked to predict ternary complex formation [1].

Physicochemical Property Benchmarking in Azadispiro Structure–Activity Relationship (SAR) Studies

With a TPSA of 47.6 Ų and XLogP3 of 0.2, this compound serves as a reference point for SAR exploration of the azadispiro chemical space [1]. Procurement alongside the regioisomer (CAS 1292278-70-6) and the fully reduced analog enables systematic evaluation of how subtle structural modifications—carbonyl position and oxidation state—affect potency, selectivity, and ADME parameters in a given biological assay. The cold-chain storage requirement (2–8°C) necessitates aliquoting upon receipt to minimise freeze–thaw cycles, a practice supported by vendor-supplied stock solution preparation protocols [3].

Radiation Protection Research Utilising Azadispiro Derivatives

Azadispiro derivatives have demonstrated neutron and gamma radiation absorption capacities comparable to paraffin and high-density polyethylene in Monte Carlo simulations and experimental neutron absorption dose-rate measurements using an Am-241-Be fast neutron source [4]. Ames/Salmonella testing up to 5 mM indicated no genotoxic effect, establishing a preliminary safety profile for these compounds as potential active ingredients in radioprotective drug development [4]. While the specific 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one was not the sole subject of this study, its structural membership in the azadispiro class supports its inclusion in radiation-shielding material screening cascades.

Quote Request

Request a Quote for 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.